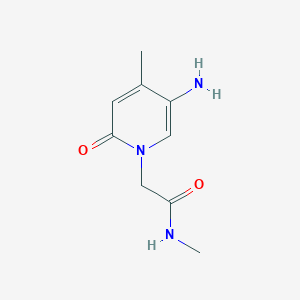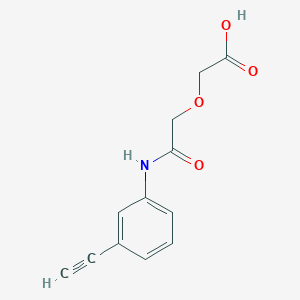
2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: Amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.
N-Methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industry, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the oxo and N-methylacetamide groups.
4-Methyl-2-oxo-1,2-dihydropyridine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and oxo groups, along with the N-methylacetamide moiety, makes 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide unique. These functional groups can confer specific biological activities and chemical reactivity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-9(14)12(4-7(6)10)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |
Clé InChI |
FKNSKGLSENAASK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1N)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)








![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)




